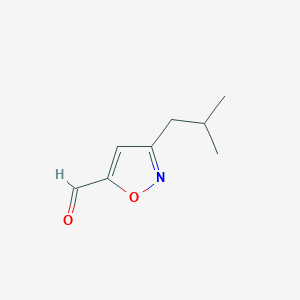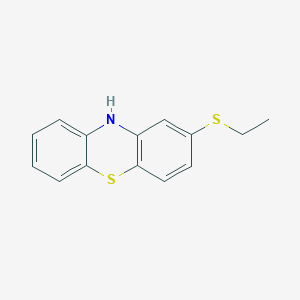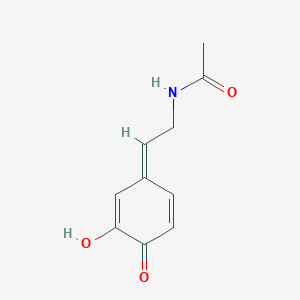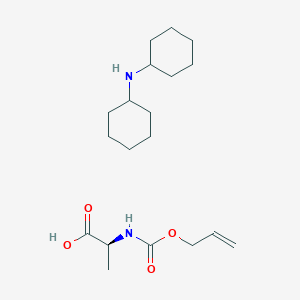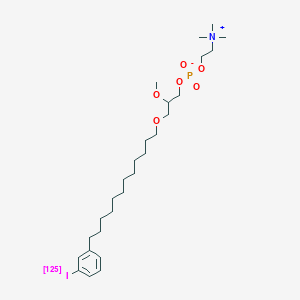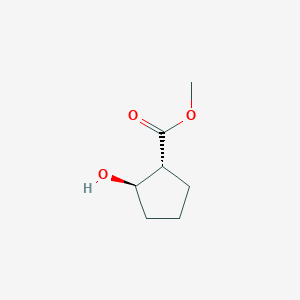
methyl (R,R)-2-hydroxycyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (R,R)-2-hydroxycyclopentanecarboxylate, also known as MHPCC, is a chiral building block that has become increasingly important in the field of organic synthesis. It is a valuable intermediate for the synthesis of natural products and pharmaceuticals due to its unique stereochemistry and versatile reactivity.
Wirkmechanismus
The mechanism of action of methyl (R,R)-2-hydroxycyclopentanecarboxylate in biological systems is not well understood. However, it has been suggested that methyl (R,R)-2-hydroxycyclopentanecarboxylate may act as a chiral auxiliary in asymmetric synthesis, as well as a ligand in metal-catalyzed reactions. Furthermore, methyl (R,R)-2-hydroxycyclopentanecarboxylate may have potential as a chiral stationary phase in chromatography.
Biochemische Und Physiologische Effekte
There is limited information available regarding the biochemical and physiological effects of methyl (R,R)-2-hydroxycyclopentanecarboxylate. However, it has been reported that methyl (R,R)-2-hydroxycyclopentanecarboxylate is non-toxic and non-irritating to the skin and eyes. In addition, methyl (R,R)-2-hydroxycyclopentanecarboxylate has been shown to exhibit low acute toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl (R,R)-2-hydroxycyclopentanecarboxylate is its high enantioselectivity in asymmetric synthesis. It can also be easily synthesized using various methods. However, methyl (R,R)-2-hydroxycyclopentanecarboxylate is relatively expensive compared to other chiral building blocks, which may limit its use in large-scale synthesis. In addition, the stability of methyl (R,R)-2-hydroxycyclopentanecarboxylate in certain reaction conditions may be a limitation.
Zukünftige Richtungen
There are several future directions for the research and development of methyl (R,R)-2-hydroxycyclopentanecarboxylate. One area of interest is the exploration of new synthetic methods for methyl (R,R)-2-hydroxycyclopentanecarboxylate and its derivatives. Another area of research is the investigation of the mechanism of action of methyl (R,R)-2-hydroxycyclopentanecarboxylate in biological systems. Additionally, the development of new applications for methyl (R,R)-2-hydroxycyclopentanecarboxylate, such as in chiral catalysis and chromatography, is an area of potential future research.
Synthesemethoden
The synthesis of methyl (R,R)-2-hydroxycyclopentanecarboxylate can be achieved through various methods, including the asymmetric reduction of 2-cyclopentenone, the asymmetric hydrogenation of 2-cyclopentenone, and the asymmetric epoxidation of 2-cyclopentenone followed by ring opening. Among these methods, the asymmetric reduction of 2-cyclopentenone using chiral catalysts has been widely adopted due to its high yield and enantioselectivity.
Wissenschaftliche Forschungsanwendungen
Methyl (R,R)-2-hydroxycyclopentanecarboxylate has been extensively used in the synthesis of natural products and pharmaceuticals. For example, it has been used as a key intermediate in the synthesis of (+)-discodermolide, a potent anticancer agent. methyl (R,R)-2-hydroxycyclopentanecarboxylate has also been used in the synthesis of (+)-neopeltolide, a marine natural product with antitumor and antiviral activity. In addition, methyl (R,R)-2-hydroxycyclopentanecarboxylate has been employed in the synthesis of other bioactive compounds, such as (+)-arenarol and (+)-arenarone.
Eigenschaften
CAS-Nummer |
124150-22-7 |
|---|---|
Produktname |
methyl (R,R)-2-hydroxycyclopentanecarboxylate |
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl (1R,2R)-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
XMPIOOIEGQJDKJ-PHDIDXHHSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCC[C@H]1O |
SMILES |
COC(=O)C1CCCC1O |
Kanonische SMILES |
COC(=O)C1CCCC1O |
Synonyme |
Cyclopentanecarboxylic acid, 2-hydroxy-, methyl ester, (1R,2R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



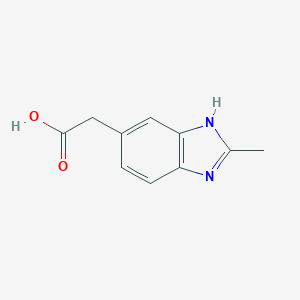
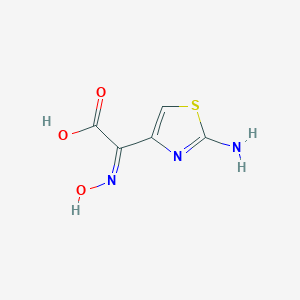
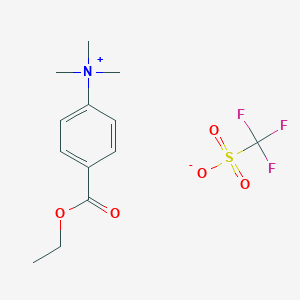
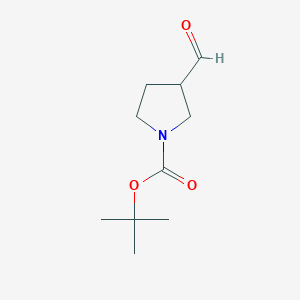
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
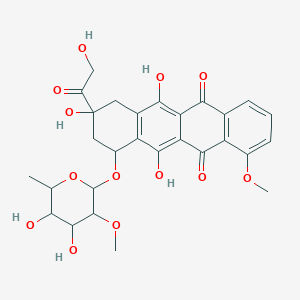
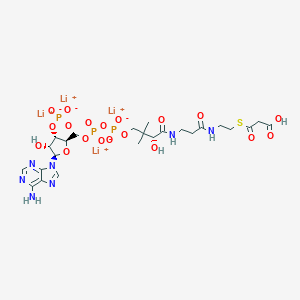
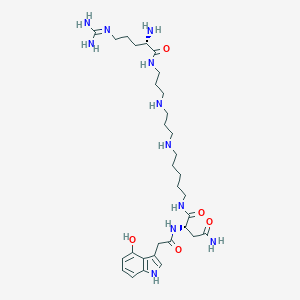
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)
